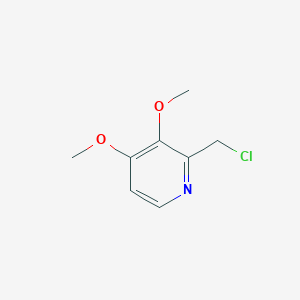

2-(Chlorométhyl)-3,4-diméthoxypyridine

Vue d'ensemble

Description

Rofécoxib-d5 est un analogue deutéré du rofécoxib, un anti-inflammatoire non stéroïdien (AINS) qui inhibe sélectivement la cyclooxygénase-2 (COX-2). Le rofécoxib a été initialement développé pour traiter l'arthrose, la polyarthrite rhumatoïde, la douleur aiguë, la dysménorrhée primaire et les crises de migraine . La version deutérée, le rofécoxib-d5, est utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du rofécoxib.

Applications De Recherche Scientifique

Rofecoxib-d5 is widely used in scientific research for various applications:

Chemistry: Used to study the chemical properties and reactions of rofecoxib.

Biology: Used to investigate the biological effects and metabolic pathways of rofecoxib.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rofecoxib.

Industry: Used in the development of new drugs and formulations that target COX-2

Méthodes De Préparation

La synthèse du rofécoxib-d5 implique plusieurs étapes, notamment des réactions d'acylation, de condensation, de réarrangement, d'acylation, d'alkylation et d'hydrolyse . Le processus commence par le 2,3,5,6-tétrafluorophénol et la 4-éthylaniline comme matières premières. Ces composés subissent une série de réactions chimiques pour former le produit final. La production industrielle du rofécoxib-d5 suit des étapes similaires mais est optimisée pour une production à grande échelle afin d'assurer un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Le rofécoxib-d5 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Applications de recherche scientifique

Le rofécoxib-d5 est largement utilisé dans la recherche scientifique pour diverses applications :

Chimie : Utilisé pour étudier les propriétés chimiques et les réactions du rofécoxib.

Biologie : Utilisé pour étudier les effets biologiques et les voies métaboliques du rofécoxib.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du rofécoxib.

Industrie : Utilisé dans le développement de nouveaux médicaments et de nouvelles formulations qui ciblent la COX-2

Mécanisme d'action

Le rofécoxib-d5 exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). Cette inhibition empêche la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Les cibles moléculaires du rofécoxib-d5 comprennent l'élastine et la prostaglandine G/H synthase 2. Les voies impliquées dans son mécanisme d'action comprennent la voie COX-2 et la voie de synthèse des prostaglandines .

Mécanisme D'action

Rofecoxib-d5 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . The molecular targets of rofecoxib-d5 include elastin and prostaglandin G/H synthase 2. The pathways involved in its mechanism of action include the COX-2 pathway and the prostaglandin synthesis pathway .

Comparaison Avec Des Composés Similaires

Le rofécoxib-d5 est unique par rapport aux autres composés similaires en raison de son inhibition sélective de la COX-2 et de sa nature deutérée. Les composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour traiter des affections similaires.

Valdécoxib : Un inhibiteur sélectif de la COX-2 avec des applications similaires.

Étoricoxib : Un inhibiteur sélectif de la COX-2 utilisé pour le traitement de l'arthrose et de la polyarthrite rhumatoïde

Propriétés

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283942 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169905-10-6 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

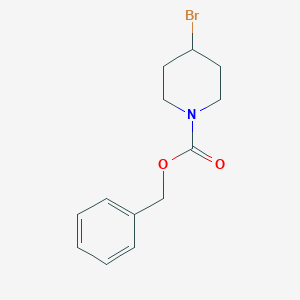

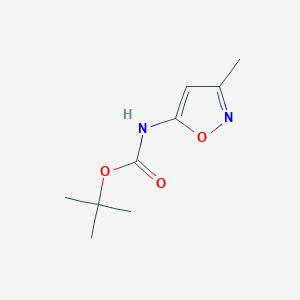

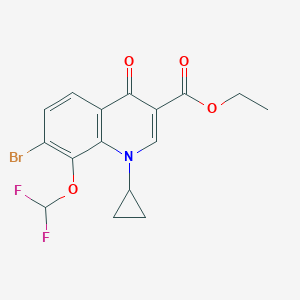

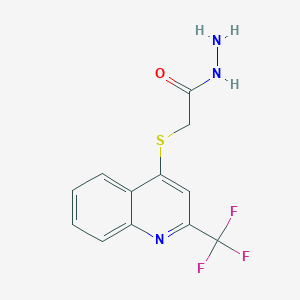

Feasible Synthetic Routes

Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?

A1: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.

Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?

A2: Pantoprazole sodium synthesis generally involves a three-step process:

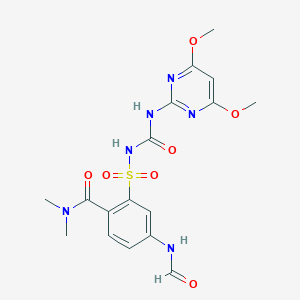

- Condensation: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].

- Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].

- Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].

Q3: Have any alternative synthetic routes been explored for 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride itself?

A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride [].

Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride?

A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].

Q5: What analytical techniques are typically used to characterize and quantify 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride and pantoprazole sodium?

A5: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].

- Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].

- Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)